![molecular formula C18H17ClN2O4 B12610506 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R)](/img/structure/B12610506.png)
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core, a carboxamide group, and a chlorinated dihydroxybenzoyl moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) typically involves multiple steps, including the formation of the isoindole core, introduction of the carboxamide group, and chlorination of the dihydroxybenzoyl moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzoyl moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the dihydroxybenzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The isoindole scaffold is recognized for its broad spectrum of biological activities. Research indicates that derivatives of isoindole, including the compound , exhibit various pharmacological effects:
- Antiviral Activity : Studies have shown that isoindole derivatives can possess antiviral properties. For example, a study highlighted the antiviral activity of isoindole derivatives against several viruses, indicating potential therapeutic applications in treating viral infections .
- Anticancer Properties : Isoindole compounds have been investigated for their anticancer activities. Research has demonstrated that certain isoindole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests their potential use as chemotherapeutic agents .
- Anti-inflammatory Effects : Some studies suggest that isoindole derivatives can modulate inflammatory pathways, offering potential applications in treating inflammatory diseases .
Case Study 1: Antiviral Activity
A comprehensive study on isoindole derivatives revealed that specific modifications to the isoindole structure enhanced antiviral activity against influenza viruses. The study utilized various assays to demonstrate the efficacy of these compounds in inhibiting viral replication .
Case Study 2: Anticancer Efficacy
In vitro experiments conducted on human cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism by which 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) exerts its effects depends on its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) stands out due to its unique combination of functional groups and structural features Similar compounds may include other isoindole derivatives, carboxamides, and chlorinated dihydroxybenzoyl compounds
Biological Activity
1H-Isoindole-1-carboxamide, specifically the compound designated as (1R)-2-[(5-chloro-2,4-dihydroxyphenyl)carbonyl]-N-ethyl-2,3-dihydro-1H-isoindole-1-carboxamide, is a member of the isoindole family known for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₇ClN₂O₄
- Molecular Weight : 360.792 g/mol
- SMILES Notation : CCNC(=O)[C@H]1c2ccccc2CN1C(=O)c3cc(c(cc3O)O)Cl
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific enzymes.
Enzyme Inhibition
A notable study indicated that derivatives of isoindole compounds exhibit potent inhibition of heparanase, an enzyme implicated in cancer metastasis. For example, compounds similar to 1H-Isoindole-1-carboxamide have shown IC₅₀ values in the range of 200-500 nM against heparanase, with selectivity over human beta-glucuronidase exceeding 100-fold .
Anti-Angiogenic Effects
Research has also demonstrated that isoindole derivatives possess anti-angiogenic properties. By inhibiting heparanase activity, these compounds can potentially reduce tumor vascularization and growth .
Case Study 1: Synthesis and Biological Evaluation
In a study published by MDPI, researchers synthesized various isoindole derivatives and evaluated their biological activity. The findings revealed that the introduction of chloro and hydroxy groups significantly enhanced the inhibitory potency against heparanase . The study emphasized structure-activity relationships (SAR), suggesting that modifications to the isoindole core can lead to improved bioactivity.
Compound | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|
Compound A | 300 | >100 |
Compound B | 450 | >100 |
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that isoindole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, (1R)-2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-1H-isoindole-1-carboxamide was shown to activate caspase-3 and caspase-9 in treated cancer cell lines .
Properties
Molecular Formula |
C18H17ClN2O4 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-20-17(24)16-11-6-4-3-5-10(11)9-21(16)18(25)12-7-13(19)15(23)8-14(12)22/h3-8,16,22-23H,2,9H2,1H3,(H,20,24) |
InChI Key |
QITRQXXSCAOQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.